6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a useful research compound. Its molecular formula is C11H15N5 and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Mechanism of Action
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can affect its ADME properties. For instance, a study showed that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole resulted in significantly improved solubility in aqueous media .
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 4 (CDK4), a protein kinase involved in cell cycle regulation . The interaction between this compound and CDK4 results in the inhibition of the kinase activity, which can lead to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase . Additionally, this compound can alter the expression of genes involved in apoptosis and cell survival, thereby promoting programmed cell death in malignant cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step in cell cycle progression . As a result, cells are unable to transition from the G1 phase to the S phase, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound results in the formation of several metabolites, some of which retain biological activity . The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound is known to be efficiently taken up by cells and distributed throughout the cytoplasm . Additionally, it can accumulate in certain tissues, such as the liver and kidneys, which may contribute to its observed toxic effects at higher doses .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on CDK4 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its presence in the cytoplasm is sufficient to inhibit CDK4 activity and induce cell cycle arrest .
Properties
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-15-5-6-16-11(15)8(10(12)13)9(14-16)7-3-4-7/h5-7H,2-4H2,1H3,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPVKILKMNPVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.